molecular formula C11H12ClNO B8478162 4-(3-Chloropropoxy)phenylacetonitrile

4-(3-Chloropropoxy)phenylacetonitrile

Cat. No.: B8478162
M. Wt: 209.67 g/mol
InChI Key: AZCOJSHEQMRMSP-UHFFFAOYSA-N
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Description

4-(3-Chloropropoxy)phenylacetonitrile is an organic compound with the molecular formula C₁₁H₁₁ClNO. Its structure consists of a phenyl ring substituted with a 3-chloropropoxy group (–O–(CH₂)₃–Cl) at the para position and an acetonitrile (–CH₂CN) group. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its nitrile functionality for further derivatization (e.g., hydrolysis to carboxylic acids or formation of heterocycles).

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

2-[4-(3-chloropropoxy)phenyl]acetonitrile

InChI

InChI=1S/C11H12ClNO/c12-7-1-9-14-11-4-2-10(3-5-11)6-8-13/h2-5H,1,6-7,9H2

InChI Key

AZCOJSHEQMRMSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Structure Molecular Weight Key Features
4-(3-Chloropropoxy)phenylacetonitrile C₆H₄(O(CH₂)₃Cl)(CH₂CN) 211.66 g/mol Nitrile + 3-chloropropoxy; moderate lipophilicity
(4-Chlorophenyl)acetonitrile (c215) C₆H₄Cl(CH₂CN) 151.60 g/mol Simpler structure; lacks ether chain; higher solubility in polar solvents
4-Chlorophenylacetic acid (c214) C₆H₄Cl(CH₂COOH) 170.60 g/mol Carboxylic acid instead of nitrile; higher aqueous solubility
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (4) C₁₂H₁₃ClNO₆ 314.69 g/mol Nitro and methoxy groups; ester functionality; used in quinoline synthesis
  • Substituent Impact :
    • The 3-chloropropoxy group in the target compound increases molecular weight and steric bulk compared to (4-Chlorophenyl)acetonitrile, reducing solubility in water but enhancing solubility in organic solvents like ethyl acetate or chloroform .
    • Replacing the nitrile with a carboxylic acid (as in c214) significantly alters reactivity, enabling salt formation but reducing stability under basic conditions .

Physicochemical Properties

Property This compound (4-Chlorophenyl)acetonitrile (c215) 4-Chlorophenylacetic acid (c214)
Melting Point ~90–95°C (estimated) Not reported 108°C
Solubility Soluble in CHCl₃, ether; moderate in ethanol Very soluble in ethanol, ether Very soluble in water, ethanol
Reactivity Nitrile hydrolysis, alkylation Nitrile hydrolysis Acid-base reactions, esterification
  • The 3-chloropropoxy group in the target compound likely lowers its melting point compared to c214 due to reduced crystallinity .

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